molecular formula C15H19NO4 B139140 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate CAS No. 138163-07-2

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Cat. No. B139140
Key on ui cas rn: 138163-07-2
M. Wt: 277.31 g/mol
InChI Key: SLMXUTJFULFSMQ-UHFFFAOYSA-N
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Patent
US06887889B2

Procedure details

SOCl2 (9.62 mL, 132 mmol, 2 eq.) was carefully added to cold MeOH (130 mL) at −30° C. followed by the addition of 1-benzyloxycarbonyl-piperidine-4-carboxylic acid (17.3 g, 66 mmol) in one portion. The mixture was stirred at room temperature for 3 h then was bubbled with N2 inside the hood and the resulting solution was concentrated by rotary evaporation. The residue was taken up into EtOAc (200 mL) and washed with saturated aqueous NaHCO3 (200 mL) and saturated brine (100 mL) and the organic extracts were dried over Na2SO4, filtered and concentrated by rotary evaporation to give 1-benzyloxycarbonyl-piperidine-4-carboxylic acid methyl ester as a colorless oil (15 g, 54 mmol, 82%). 1H NMR (300 MHz, CDCl3): δ 7.46 (m, 5H), 5.24 (s, 2H), 4.21 (m, 2H), 3.81 (s, 3H), 3.05 (t, 2H), 2.60 (m, 1H), 2.03 (m, 2H), 1.78 (m, 2H).
Name
Quantity
9.62 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[CH2:5]([O:12][C:13]([N:15]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=[O:22])[CH2:17][CH2:16]1)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:24]O>>[CH3:24][O:22][C:21]([CH:18]1[CH2:17][CH2:16][N:15]([C:13]([O:12][CH2:5][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[O:14])[CH2:20][CH2:19]1)=[O:23]

Inputs

Step One
Name
Quantity
9.62 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
130 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then was bubbled with N2 inside the hood
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated by rotary evaporation
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (200 mL) and saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54 mmol
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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